

Determining the IC50 of GC373 Against SARS-CoV-2 Main Protease (Mpro)

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Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. A key drug target in SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. Inhibition of Mpro activity can effectively block viral replication.

GC373 is a dipeptide-based protease inhibitor that has demonstrated potent inhibitory activity against the Mpro of various coronaviruses, including SARS-CoV-2. It acts as a covalent inhibitor, forming a reversible hemithioacetal with the catalytic cysteine residue (Cys145) in the Mpro active site.^[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **GC373** against SARS-CoV-2 Mpro through a biochemical assay, as well as methods for evaluating its antiviral efficacy (EC50) and cytotoxicity (CC50) in cell-based assays.

Quantitative Data Summary

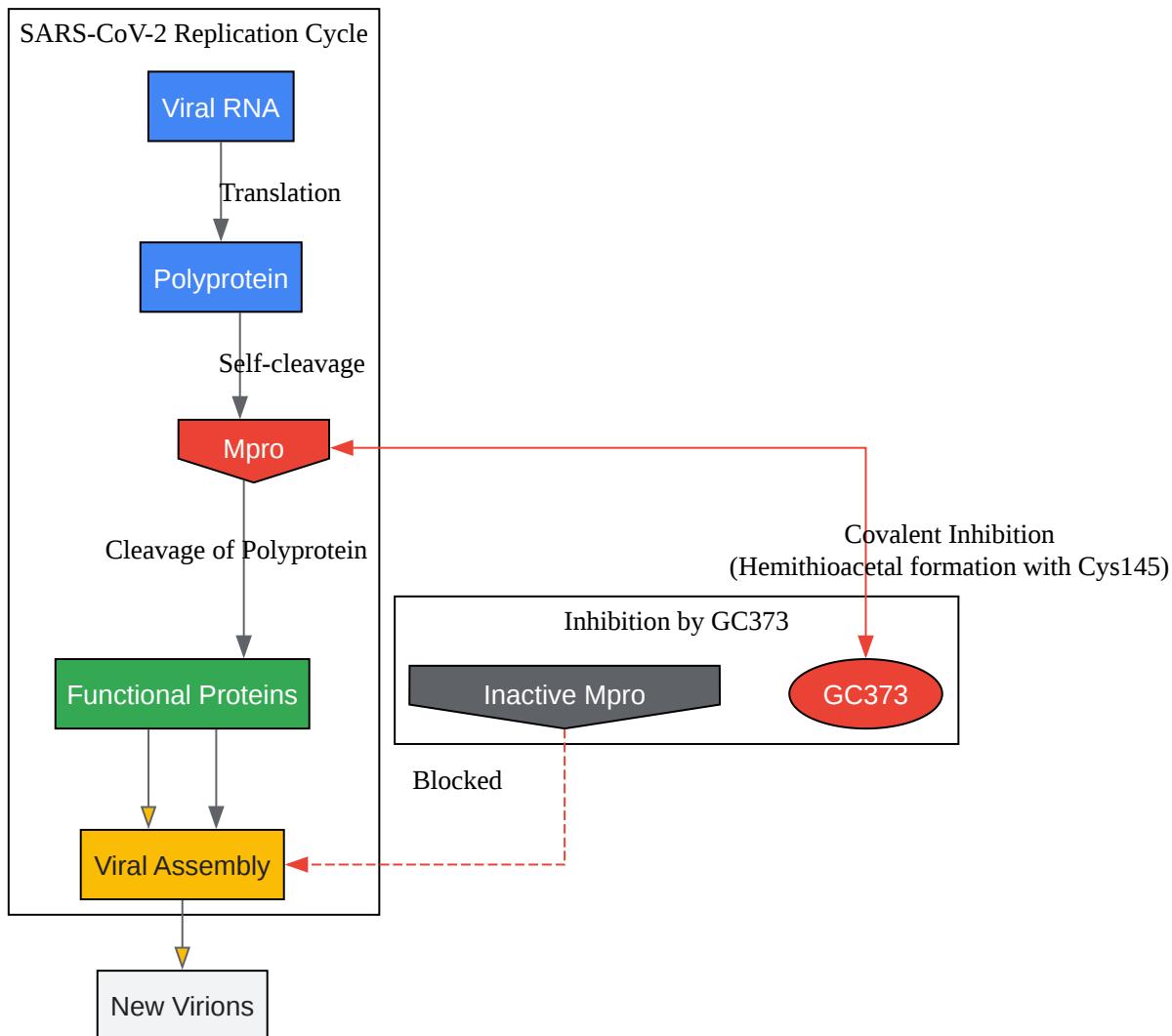
The following table summarizes the reported inhibitory and cytotoxic concentrations of **GC373** and its prodrug GC376 against SARS-CoV-2.

Compound	Assay Type	Target	Cell Line	IC50 (μM)	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
GC373	Biochemical	SARS-CoV-2 Mpro	-	0.40 ± 0.05	-	-	-
GC373	Cell-based	SARS-CoV-2	Vero E6	-	~1.0	>100	>100
GC376 (prodrug)	Biochemical	SARS-CoV-2 Mpro	-	0.19 ± 0.04	-	-	-
GC376 (prodrug)	Cell-based	SARS-CoV-2	Vero E6	-	~1.0	>100	>100

Data compiled from multiple sources.[\[1\]](#)

Signaling Pathway and Mechanism of Action

GC373 inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The diagram below illustrates the mechanism of action.



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Mechanism of **GC373** inhibition of SARS-CoV-2 Mpro.

Experimental Protocols

Biochemical IC50 Determination of GC373 against SARS-CoV-2 Mpro (FRET-based Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of **GC373** against purified recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a fluorogenic peptide substrate by Mpro, which separates a quencher from a fluorophore, resulting in a fluorescent signal.

Materials:

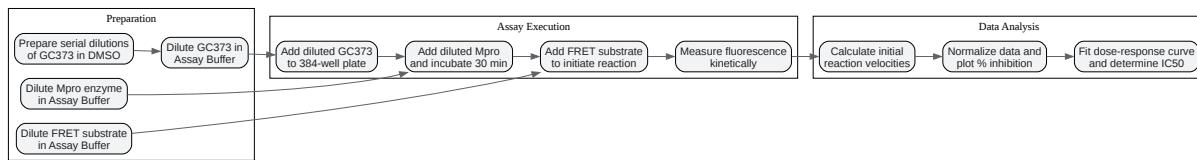
- Recombinant SARS-CoV-2 Mpro
- FRET peptide substrate (e.g., DABCYL-KTSAVLQ \downarrow SGFRKME-EDANS)
- **GC373**
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
- DMSO (Dimethyl sulfoxide)
- 384-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **GC373** in DMSO.
 - Perform serial dilutions of the **GC373** stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
 - Further dilute each concentration in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.
- Enzyme and Substrate Preparation:

- Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working concentration (e.g., 50 nM).
- Dilute the FRET substrate in Assay Buffer to the desired working concentration (e.g., 20 μ M).
- Assay Protocol:
 - Add 5 μ L of each diluted **GC373** concentration to the wells of a 384-well plate.
 - Include control wells:
 - Negative Control (0% inhibition): 5 μ L of Assay Buffer with the same final concentration of DMSO as the compound wells.
 - Positive Control (100% inhibition): A known Mpro inhibitor or no enzyme.
 - Add 20 μ L of the diluted Mpro solution to all wells except the no-enzyme control wells.
 - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding 25 μ L of the diluted FRET substrate to all wells.
 - Immediately measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).
- Data Analysis:
 - Determine the initial reaction velocity (V) for each concentration of **GC373** by calculating the slope of the linear portion of the fluorescence signal over time.
 - Normalize the data to the negative control (100% activity) and positive control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the **GC373** concentration.

- Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



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Workflow for biochemical IC50 determination.

Cell-based Antiviral Efficacy (EC50) and Cytotoxicity (CC50) Determination

This protocol describes a cytopathic effect (CPE) reduction assay to determine the EC50 of **GC373** in a cell-based system and a parallel cytotoxicity assay to determine the CC50.

Materials:

- Vero E6 cells
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- GC373**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- 96-well clear-bottom, tissue culture-treated plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
- Luminometer

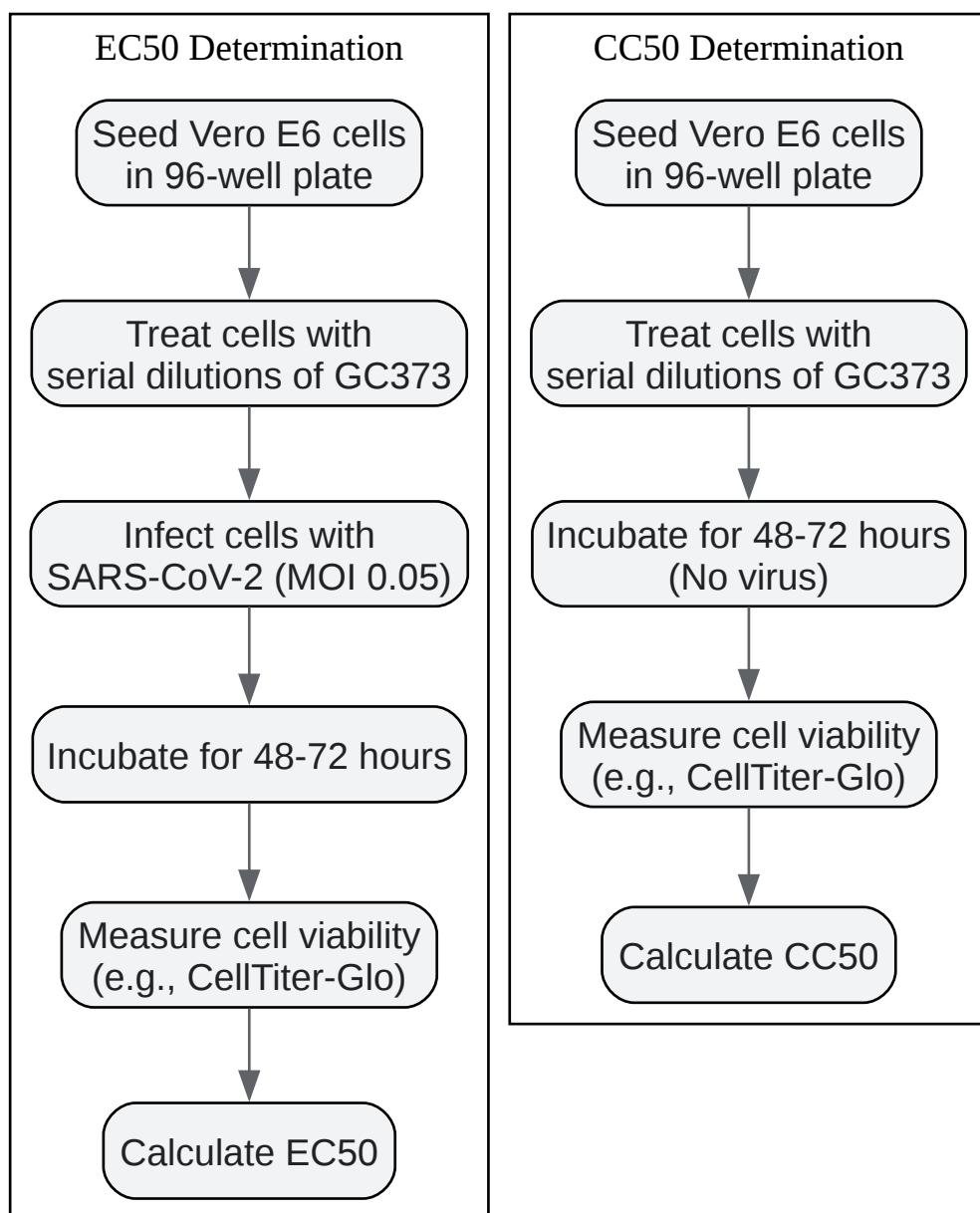
Procedure - EC50 Determination:

- Cell Seeding:
 - Seed Vero E6 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment and Viral Infection:
 - Prepare serial dilutions of **GC373** in DMEM with 2% FBS.
 - Remove the growth medium from the cells and add 100 μL of the diluted **GC373** to the respective wells.
 - Include a "no drug" control.
 - Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in a volume of 50 μL .
 - Include uninfected control wells.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- Quantification of Viral CPE:
 - After the incubation period, equilibrate the plate to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the uninfected cell control (100% viability) and the virus-infected control (0% viability).
 - Plot the percentage of cell viability against the logarithm of the **GC373** concentration.
 - Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Procedure - CC50 Determination:

- Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.
- Data Analysis:
 - Normalize the data to the untreated cell control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **GC373** concentration.
 - Calculate the CC50 value by fitting the data to a four-parameter logistic dose-response curve.

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Workflow for cell-based EC50 and CC50 determination.

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References

- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
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